3-(Boc-amino)pentanoic acid
CAS No.: 183990-60-5; 557091-78-8
Cat. No.: VC4441530
Molecular Formula: C10H19NO4
Molecular Weight: 217.265
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183990-60-5; 557091-78-8 |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.265 |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Standard InChI Key | RJCHFHWEJSMOJW-UHFFFAOYSA-N |
SMILES | CCC(CC(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
3-(Boc-amino)pentanoic acid features a five-carbon chain with a carboxylic acid terminus and a Boc-protected amine at the third carbon. The Boc group, (C(C)(C)(C)O−), shields the amine from undesired reactions during synthesis. The stereochemistry of the amino group is preserved through asymmetric synthesis or resolution techniques, ensuring enantiomeric purity critical for biological activity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉NO₄ |
Molecular Weight | 217.26 g/mol |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Canonical SMILES | CCC(CC(=O)O)NC(=O)OC(C)(C)C |
Solubility | Moderate in polar organic solvents (e.g., DMF, DMSO) |
Stereochemical Considerations
The compound’s chiral center at the third carbon necessitates stringent synthetic control. Chiral high-performance liquid chromatography (HPLC) with phases such as Chiralpak IA confirms enantiomeric excess (>99% ee) by resolving (R)- and (S)-enantiomers. Optical rotation values align with literature data, ensuring fidelity in configurations required for target interactions.
Synthesis and Preparation
Synthetic Routes
The synthesis begins with commercially available 3-aminopentanoic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This exothermic reaction typically proceeds in dichloromethane at 0–25°C, achieving yields exceeding 85%.
Critical Steps:
-
Amine Protection: Boc₂O reacts with the amine group, forming a stable carbamate.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, followed by recrystallization in ethanol/water for crystalline purity.
Industrial-Scale Production
Flow microreactor systems enhance scalability by improving heat and mass transfer, reducing reaction times from hours to minutes. Continuous processing minimizes byproducts like urea derivatives, common in carbodiimide-mediated couplings.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Boc group’s acid lability allows selective deprotection without disturbing base-labile Fmoc groups. Activation of the carboxylic acid with HBTU facilitates amide bond formation, enabling sequential peptide chain elongation.
Case Study:
Incorporation of 3-(Boc-amino)pentanoic acid into cyclic peptidomimetics improved metabolic stability in protease inhibitors, demonstrating prolonged half-lives in preclinical models.
Pharmaceutical Intermediates
The compound serves as a building block for kinase inhibitors and protease antagonists. Modifications at the pentanoic acid moiety, such as iodophenyl substitutions, enhance binding affinity to targets like matrix metalloproteinases (MMPs).
Study Focus | Key Outcome | Citation |
---|---|---|
Protease Inhibition | IC₅₀ = 12 µM for MMP-3 | |
Anticancer Activity | 40% reduction in tumor cell viability (72 h) | |
Metabolic Stability | t₁/₂ = 8.2 h in hepatic microsomes |
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹H NMR confirms Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) and stereochemistry (coupling constants for chiral centers).
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks at m/z 218.1, consistent with theoretical values.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume